Cas no 98665-67-9 (Dregeoside H)
Dregeoside H structure
Product Name:Dregeoside H
كاس عدد:98665-67-9
وسط:C41H68O16
ميغاواط:816.969035148621
CID:2002831
Update Time:2025-03-10
Dregeoside H الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Dregeoside H
- Pregn-5-ene-8,11,12,14,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-, (3β,11α,12β,14β)- (9CI)
- Pregn-5-ene-8,11,12,14,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-, (3β,11α,12β,14β)-
-
- نواة داخلي: 1S/C41H68O16/c1-18(42)24-11-14-41(49)39(24,6)36(47)31(46)35-38(5)12-10-23(15-22(38)9-13-40(35,41)48)55-27-16-25(43)32(20(3)52-27)56-28-17-26(50-7)33(21(4)53-28)57-37-30(45)34(51-8)29(44)19(2)54-37/h9,18-21,23-37,42-49H,10-17H2,1-8H3
- مفتاح Inchi: ZLCOUTDCLMMRAX-UHFFFAOYSA-N
- ابتسامات: COC1C(OC2C(O)C(OC)C(O)C(C)O2)C(C)OC(OC2C(O)CC(OC3CC4C(C5C(CC=4)(O)C4(C(C(C(O)C)CC4)(C)C(O)C5O)O)(C)CC3)OC2C)C1
الخصائص التجريبية
- كثيف: 1.37±0.1 g/cm3(Predicted)
- نقطة الغليان: 903.4±65.0 °C(Predicted)
- بكا: 12.89±0.70(Predicted)
Dregeoside H الوثائق ذات الصلة
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
98665-67-9 (Dregeoside H) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر